![molecular formula C17H20FN3O2 B2700252 4-(3-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930084-83-6](/img/structure/B2700252.png)
4-(3-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “4-(3-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of chemical compounds known as pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a pyrrole ring . The pyrimidine ring is substituted at the 2 and 5 positions with carbonyl groups, forming a dione . The 4 position of the pyrimidine ring is substituted with a 3-fluorophenyl group . The 6 position of the pyrimidine ring is substituted with an isopentyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, the presence of the fluorophenyl group may influence the compound’s lipophilicity and thus its absorption and distribution in the body . The IR spectrum of a similar compound shows peaks at 3,375, 3,100 (2NH), and 1,701 (C=O), which correspond to N-H and C=O stretching vibrations, respectively .Scientific Research Applications
- Research Findings :
- A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 inhibitors .
- Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds .
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
Cancer Treatment: CDK2 Inhibition
PARP-1 Inhibition for Cancer Therapy
Bicyclic Pyrimidopyrimidines
Anticancer Activity Against Breast Cancer Cell Lines
Cell Cycle Alteration and Apoptosis Induction
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cdk2, a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
It is suggested that similar compounds interact with their targets through the inhibition of key enzymes, resulting in changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell cycle regulation, such as the cdk2/cyclin a2 pathway .
Pharmacokinetics
Similar compounds have been found to have suitable pharmacokinetic properties, which contribute to their bioavailability .
Result of Action
Similar compounds have been found to inhibit cell proliferation and induce apoptosis within certain cell lines .
properties
IUPAC Name |
4-(3-fluorophenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-10(2)6-7-21-9-13-14(16(21)22)15(20-17(23)19-13)11-4-3-5-12(18)8-11/h3-5,8,10,15H,6-7,9H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPULYNYOPXMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
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